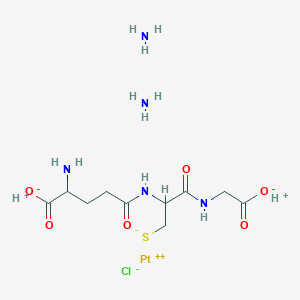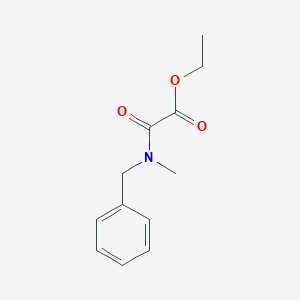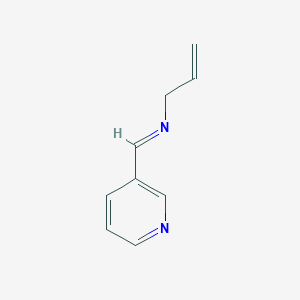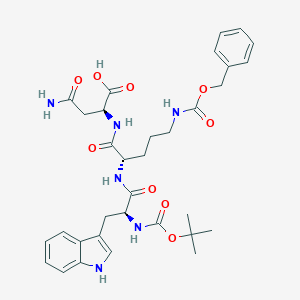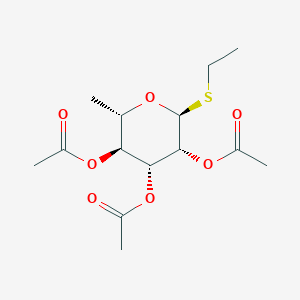
2-(4-苯基苯基)丙二醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Phenylphenyl)malondialdehyde is a compound related to malondialdehyde (MDA), a dialdehyde that is a well-known marker for oxidative stress and lipid peroxidation in biological systems. MDA is known to form adducts with DNA and proteins, which can have various biological effects including cytotoxicity and genotoxicity . The compound of interest, while not directly studied in the provided papers, can be inferred to have similar reactivity and potentially similar biological effects due to its structural similarity to MDA.
Synthesis Analysis
The synthesis of related compounds, such as 4-hydroxybiphenyl-2-carboxylates, has been achieved through regioselective benzannulation reactions of α,β-unsaturated aldehydes . Although the specific synthesis of 2-(4-Phenylphenyl)malondialdehyde is not detailed, the methodologies applied to similar compounds suggest that an analogous approach could be utilized for its synthesis, potentially involving base-mediated reactions under oxidative conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Phenylphenyl)malondialdehyde, such as phenylmalondialdehyde, has been studied using spectroscopic methods including NMR, Raman, and UV spectroscopy . These studies reveal the presence of different tautomeric forms in solution and provide insights into the acid-base properties of these compounds. The molecular structure is crucial for understanding the reactivity and interaction with biomolecules.
Chemical Reactions Analysis
MDA is known to oligomerize and undergo cleavage under physiological conditions . It can also react with amine neurotransmitters to form fluorescent dihydropyridine adducts . By extension, 2-(4-Phenylphenyl)malondialdehyde may also participate in similar reactions, potentially leading to the formation of complex products with biological implications.
Physical and Chemical Properties Analysis
The physical and chemical properties of MDA and related aldehydes have been extensively studied. MDA is known to be a highly reactive compound that can react with biomolecules, leading to various biological activities . The spectroscopic study of phenyl- and 4-pyridylmalondialdehydes provides information on the optical properties and potential interactions with amino groups, which are relevant for understanding the behavior of 2-(4-Phenylphenyl)malondialdehyde .
Relevant Case Studies
While the provided papers do not include case studies on 2-(4-Phenylphenyl)malondialdehyde, they do offer insights into the behavior of structurally related compounds. For instance, the reaction of MDA with amine neurotransmitters and the subsequent oxidation chemistry is relevant for neurological studies and could be extrapolated to the compound of interest . Additionally, the evaluation of the colorimetric assay for aldehydic lipid peroxidation products highlights the challenges in detecting these compounds in biological samples .
科学研究应用
1. 显色反应和检测
2-(4-苯基苯基)丙二醛 (MDA) 与某些化合物反应形成稳定的显色团,用于比色检测。Gérard-Monnier 等人 (1998) 开发了一种脂质过氧化的比色检测,利用 MDA 在酸性条件下与 1-甲基-2-苯基吲哚反应,产生最大吸收波长为 586 nm 的显色团。此方法有助于测定生物样品中的 MDA,深入了解体内组织特异性 MDA 的产生 (Gérard-Monnier 等人,1998)。
2. 氧化应激的生物标志物
MDA 被广泛用作监测氧化应激的生物标志物。Cighetti 等人 (2002) 验证了甲基丙二醛 (MMDA) 作为临床化学实验室中 MDA 检测的内标,为准确测量人血浆中的生理性 MDA 浓度提供了一种新方法 (Cighetti 等人,2002)。
3. 分析脂质过氧化产物
MDA 是脂质过氧化反应的主要产物,会改变蛋白质、DNA、RNA 和其他生物分子。Esterbauer 和 Cheeseman (1990) 重点研究了脂质过氧化研究中 MDA 的测定,有助于更好地理解脂质过氧化过程中产生的各种醛类的毒理学意义 (Esterbauer 和 Cheeseman,1990)。
4. 光谱研究
已对丙二醛衍生物(包括苯基丙二醛)的光谱研究进行了研究,以了解它们的反应性和与不同分子的相互作用。Tkadlecová 等人 (2001) 使用各种光谱方法研究了苯基丙二醛,深入了解了其在不同溶液中的结构和行为 (Tkadlecová 等人,2001)。
5. 了解丙二醛的反应性
Aubourg (2007) 综述了 MDA 的一般特性,重点关注其与生物分子的反应性。这项工作为 MDA 在食品加工中所扮演的角色及其潜在的致癌或致突变相互作用提供了新的视角 (Aubourg,2007)。
安全和危害
The safety data sheet indicates that 2-(4-Phenylphenyl)malondialdehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust and to wear protective gloves, protective clothing, eye protection, and face protection .
属性
IUPAC Name |
2-(4-phenylphenyl)propanedial |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-10-15(11-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUQGMCYFDBDJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393435 |
Source


|
| Record name | 2-(4-Phenylphenyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylphenyl)malondialdehyde | |
CAS RN |
125507-91-7 |
Source


|
| Record name | 2-(4-Phenylphenyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-([1,1'-biphenyl]-4-yl)malonaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B145192.png)
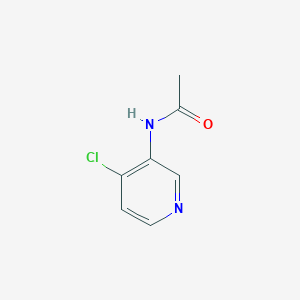

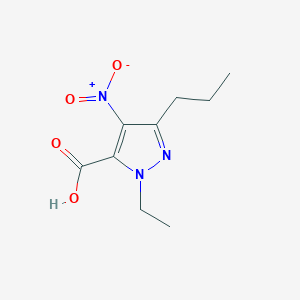
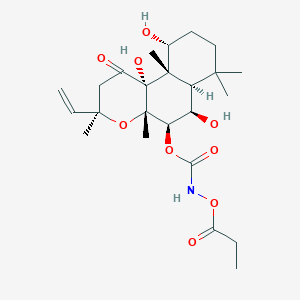

![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)
![2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide](/img/structure/B145206.png)
